N-(9H-fluoren-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(9H-fluoren-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorenyl group, an oxadiazole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the fluorenyl group: The fluorenyl group can be introduced through a nucleophilic substitution reaction, where a fluorenyl halide reacts with an amine or an amide.
Formation of the butanamide chain: This step involves the coupling of the oxadiazole-fluorenyl intermediate with a butanoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacological tool.
Industry: The compound could be utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide would depend on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(9H-fluoren-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide: can be compared with other fluorenyl or oxadiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of structural features, which may confer distinct physical, chemical, or biological properties. These properties can be leveraged for specialized applications in research and industry.
Properties
Molecular Formula |
C25H21N3O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C25H21N3O2/c29-23(11-6-12-24-27-25(28-30-24)17-7-2-1-3-8-17)26-20-13-14-22-19(16-20)15-18-9-4-5-10-21(18)22/h1-5,7-10,13-14,16H,6,11-12,15H2,(H,26,29) |
InChI Key |
WAEUYCLMRVVINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCCC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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